2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Overview
Description
There are several compounds that have a similar structure to “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid”, such as “3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” and "4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid" . These compounds contain an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid” would depend on the specific arrangement and bonding of the atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid” would depend on its specific structure. For example, “3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is a solid at room temperature and has a melting point of 170 - 172°C .
Scientific Research Applications
Environmental Fate and Aquatic Effects of Related Chemicals
Research on the environmental fate and aquatic effects of related chemicals, such as C4 and C8 oxo-process chemicals, offers insight into how similar compounds might interact with environmental factors. These studies focus on the biodegradability and potential environmental impacts of compounds used in industrial applications, suggesting a framework for assessing the environmental implications of various chemicals, including potentially 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Staples, 2001).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) from various substrates highlights the biotechnological applications of microbial fermentation in producing valuable chemicals. This area of research points to the potential for using specific microorganisms to convert biomass into useful products, which may include derivatives or related compounds of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Bhatia & Yang, 2017).
Biocatalytic Applications of Clostridium sp.
The genus Clostridium offers a rich source of biocatalysts capable of converting a wide range of substrates into biofuels and chemicals. This research highlights the versatility of Clostridium species in biotechnological applications, suggesting the potential for exploring the use of such bacteria in the synthesis or transformation of complex organic compounds, potentially including 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Liberato et al., 2019).
Enhancement of Butanol Production
The biochemical production of butanol, a biofuel and chemical, from renewable feedstock is an area of significant research interest. Efforts to improve the yield and efficiency of butanol production through various strategies, including genetic engineering and process optimization, provide a context for understanding how similar approaches could be applied to the production or modification of related compounds, such as 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Maiti et al., 2016).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, “4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11(12(14)15)13-7-9-5-3-4-6-10(9)8-13/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWDYRBGZWMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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